Cas no 848422-66-2 (<br>3-Chloro-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-c arbonyl chloride)

3-Chloro-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride is a high-purity heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core functionalized with chloro, thiophene, and trifluoromethyl groups. Its reactive carbonyl chloride moiety enables efficient derivatization, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the thiophene ring contributes to electronic diversity, broadening its utility in structure-activity studies. This compound is particularly suited for cross-coupling and nucleophilic substitution reactions, offering versatility in constructing complex molecular architectures. Rigorous quality control ensures consistency, making it a reliable choice for research and industrial applications requiring precise functionalization.
<br>3-Chloro-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-c arbonyl chloride structure
848422-66-2 structure
商品名:<br>3-Chloro-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-c arbonyl chloride
CAS番号:848422-66-2
MF:C12H4N3OF3SCl2
メガワット:366.146
MDL:MFCD04967154
CID:3058928
PubChem ID:7017059

<br>3-Chloro-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-c arbonyl chloride 化学的及び物理的性質

名前と識別子

    • <br>3-Chloro-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-c arbonyl chloride
    • 3-chloro-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonylchloride
    • 3-Chloro-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride
    • BBL039681
    • 3-chloro-5-thiophen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride
    • 3-Chloro-5-thiophen-2-yl-7-trifluoromethyl-pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride
    • STK349116
    • EN300-228567
    • 848422-66-2
    • 3-chloro-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride
    • AKOS000308484
    • DTXSID701124749
    • MDL: MFCD04967154
    • インチ: InChI=1S/C12H4Cl2F3N3OS/c13-8-9(10(14)21)19-20-7(12(15,16)17)4-5(18-11(8)20)6-2-1-3-22-6/h1-4H
    • InChIKey: YFIRBKUHISEDDF-UHFFFAOYSA-N
    • ほほえんだ: O=C(Cl)C1=NN2C(C(F)(F)F)=CC(C3=CC=CS3)=NC2=C1Cl

計算された属性

  • せいみつぶんしりょう: 364.9404228Da
  • どういたいしつりょう: 364.9404228Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 22
  • 回転可能化学結合数: 3
  • 複雑さ: 456
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 75.5Ų
  • 疎水性パラメータ計算基準値(XlogP): 4.1

<br>3-Chloro-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-c arbonyl chloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-228567-10.0g
848422-66-2 95%
10.0g
$3131.0 2024-06-20
Fluorochem
026053-5g
3-Chloro-5-thiophen-2-yl-7-trifluoromethyl-pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride
848422-66-2
5g
£963.00 2022-02-28
Enamine
EN300-228567-10g
848422-66-2
10g
$3131.0 2023-09-15
Enamine
EN300-228567-0.25g
848422-66-2 95%
0.25g
$670.0 2024-06-20
Enamine
EN300-228567-0.05g
848422-66-2 95%
0.05g
$612.0 2024-06-20
Enamine
EN300-228567-2.5g
848422-66-2 95%
2.5g
$1428.0 2024-06-20
Enamine
EN300-228567-5.0g
848422-66-2 95%
5.0g
$2110.0 2024-06-20
Chemenu
CM271632-1g
3-Chloro-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride
848422-66-2 97%
1g
$729 2021-08-18
Fluorochem
026053-250mg
3-Chloro-5-thiophen-2-yl-7-trifluoromethyl-pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride
848422-66-2
250mg
£182.00 2022-02-28
Enamine
EN300-228567-0.1g
848422-66-2 95%
0.1g
$640.0 2024-06-20

<br>3-Chloro-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-c arbonyl chloride 関連文献

<br>3-Chloro-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-c arbonyl chlorideに関する追加情報

3-Chloro-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride (CAS No. 848422-66-2)

The compound 3-Chloro-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride, identified by the CAS registry number 848422-66-2, is a highly specialized organic compound with significant potential in various fields of research and application. This compound belongs to the class of pyrazolopyrimidines, which are known for their unique structural features and versatile chemical properties. The molecule incorporates several functional groups, including a chloro substituent, a thiophene ring, and a trifluoromethyl group, all of which contribute to its distinctive chemical behavior and reactivity.

Recent advancements in synthetic chemistry have enabled the precise synthesis of this compound through a combination of multi-component reactions and advanced purification techniques. The incorporation of the thiophene moiety at the 5-position of the pyrazolo[1,5-a]pyrimidine ring introduces significant electronic effects, enhancing the compound's ability to participate in various chemical transformations. Similarly, the trifluoromethyl group at the 7-position imparts additional steric and electronic characteristics, making this compound highly versatile in its applications.

One of the most promising applications of 3-Chloro-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine lies in its potential as a building block for more complex molecules in drug discovery. The carbonyl chloride functionality at the 2-position allows for facile substitution reactions, enabling researchers to attach various bioactive groups to create novel therapeutic agents. Recent studies have highlighted its role in the development of kinase inhibitors and other enzyme-targeted drugs, where its structural flexibility and reactivity are particularly advantageous.

In addition to its role in medicinal chemistry, this compound has also found applications in materials science. The unique electronic properties imparted by the thiophene and trifluoromethyl groups make it a valuable component in the synthesis of advanced materials such as organic semiconductors and optoelectronic devices. Researchers have demonstrated that derivatives of this compound can exhibit enhanced charge transport properties, making them suitable for use in next-generation electronic devices.

The synthesis of 3-Chloro-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine involves a series of carefully controlled steps to ensure high purity and yield. The reaction sequence typically begins with the formation of the pyrazolo[1,5-a]pyrimidine core through cyclization reactions involving appropriate starting materials. Subsequent functionalization steps introduce the chloro, thiophene, and trifluoromethyl groups at their respective positions on the ring system.

From an environmental standpoint, this compound has been shown to exhibit favorable biodegradation characteristics under specific conditions. However, its stability under various environmental conditions remains an area of active research interest. Understanding its environmental fate is crucial for ensuring safe handling and disposal practices during industrial-scale production.

In conclusion, 3-Chloro-5-(thiophen-2-y) is a versatile and highly functionalized organic compound with diverse applications across multiple disciplines. Its unique structural features and reactivity make it an invaluable tool for researchers in fields ranging from medicinal chemistry to materials science. As ongoing studies continue to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in advancing scientific innovation.

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Amadis Chemical Company Limited
(CAS:848422-66-2)<br>3-Chloro-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-c arbonyl chloride
A923115
清らかである:99%
はかる:5g
価格 ($):1373.0